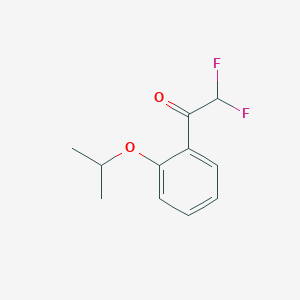
(1s)-1-(1-Benzofuran-5-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s)-1-(1-Benzofuran-5-yl)ethan-1-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of an amine group attached to an ethan-1-amine backbone, with a benzofuran moiety at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1s)-1-(1-Benzofuran-5-yl)ethan-1-amine typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of Ethan-1-amine Group: The ethan-1-amine group can be introduced via reductive amination. This involves the reaction of the benzofuran aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1s) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oximes or nitroso derivatives.
Reduction: Reduction of the benzofuran ring can lead to the formation of dihydrobenzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation Products: Oximes, nitroso derivatives.
Reduction Products: Dihydrobenzofuran derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(1s)-1-(1-Benzofuran-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its aromatic and heterocyclic nature.
Wirkmechanismus
The mechanism of action of (1s)-1-(1-Benzofuran-5-yl)ethan-1-amine depends on its specific application:
Biological Activity: It may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit microbial growth by targeting bacterial cell wall synthesis or disrupt cancer cell proliferation by interfering with cell cycle regulation.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-rich benzofuran ring and the nucleophilic amine group, allowing it to participate in a variety of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
1-(1-Benzofuran-2-yl)ethan-1-amine: Similar structure but with the amine group at the 2-position of the benzofuran ring.
1-(1-Benzofuran-3-yl)ethan-1-amine: Amine group at the 3-position.
1-(1-Benzofuran-4-yl)ethan-1-amine: Amine group at the 4-position.
Uniqueness:
- The (1s)-1-(1-Benzofuran-5-yl)ethan-1-amine is unique due to the specific positioning of the amine group at the 5-position, which can influence its reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as the (1s) enantiomer may exhibit different properties compared to the (1r) enantiomer.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
(1S)-1-(1-benzofuran-5-yl)ethanamine |
InChI |
InChI=1S/C10H11NO/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-7H,11H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
VYPJGEJWPLAUES-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=C(C=C1)OC=C2)N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)OC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


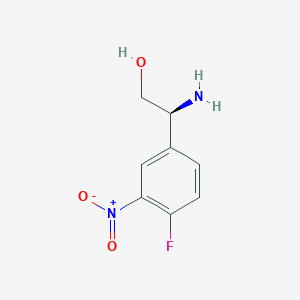
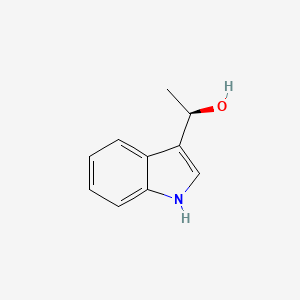



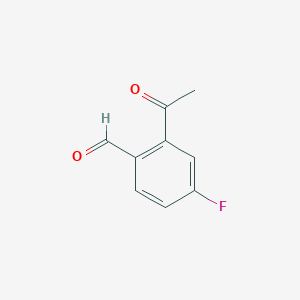

![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
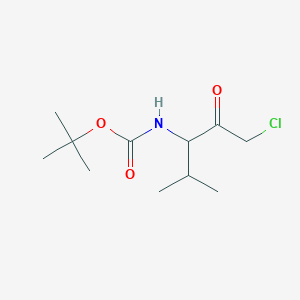
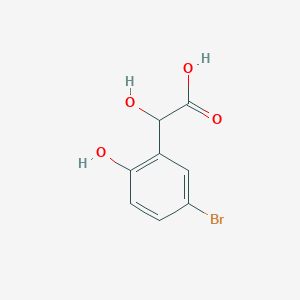
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
